Cucurbitadienol
CAS No.: 35012-08-9
Cat. No.: VC1903769
Molecular Formula: C30H50O
Molecular Weight: 426.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35012-08-9 |
|---|---|
| Molecular Formula | C30H50O |
| Molecular Weight | 426.7 g/mol |
| IUPAC Name | (3S,8R,9R,10S,13R,14S,17R)-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
| Standard InChI | InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-16-17-30(8)25-14-12-23-24(13-15-26(31)27(23,4)5)28(25,6)18-19-29(22,30)7/h10,12,21-22,24-26,31H,9,11,13-19H2,1-8H3/t21-,22-,24-,25-,26+,28+,29-,30+/m1/s1 |
| Standard InChI Key | WSPRAEIJBDUDRX-FBJXRMALSA-N |
| Isomeric SMILES | C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O)C)C)C |
| SMILES | CC(CCC=C(C)C)C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)O)C)C)C |
| Canonical SMILES | CC(CCC=C(C)C)C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)O)C)C)C |
Introduction
Chemical Structure and Properties
Cucurbitadienol (C₃₀H₅₀O) is defined as 4,9-cyclo-9,10-secocholesta-5,24-diene substituted by methyl groups at the 9beta, 10, and 14 positions, and by a hydroxy group at position 1 . It derives from a hydride of a cucurbitane and features a complex tetracyclic structure with a specific stereochemical configuration.
Physical and Chemical Characteristics
The detailed properties of cucurbitadienol are summarized in Table 1, providing essential information for researchers working with this compound.
Table 1: Physical and Chemical Properties of Cucurbitadienol
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₅₀O |
| Molecular Weight | 426.7 g/mol |
| CAS Number | 35012-08-9 |
| IUPAC Name | (3S,8R,9R,10S,13R,14S,17R)-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
| InChIKey | WSPRAEIJBDUDRX-FBJXRMALSA-N |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
The structure includes multiple chiral centers, contributing to its biological specificity and reactivity patterns. This stereochemical complexity is crucial for its biological function and subsequent transformations in biosynthetic pathways .
Biosynthesis and Metabolic Pathways
Biosynthetic Origin
Cucurbitadienol biosynthesis begins with the cyclization of 2,3-oxidosqualene, a critical branch point between sterol and triterpenoid synthesis . This initial cyclization is catalyzed by cucurbitadienol synthase (CS), a member of the oxidosqualene cyclase (OSC) gene family . This enzyme catalyzes the formation of the characteristic tetracyclic structure that defines cucurbitadienol.
The biosynthetic pathway represents a specialized route that diverts resources from primary sterol metabolism toward specialized secondary metabolite production. This diversion is particularly significant in plants belonging to the Cucurbitaceae family, where cucurbitadienol serves as a precursor for biologically active compounds .
Metabolic Fate and Derivatives
Following its biosynthesis, cucurbitadienol undergoes a series of oxidation reactions catalyzed by cytochrome P450 enzymes, particularly CYP87D18 . These reactions lead to the formation of 11-oxo cucurbitadienol and 11-hydroxy cucurbitadienol, which are key intermediates in the production of mogrosides and cucurbitacins .
The pathway from cucurbitadienol to mogrol involves oxidation of the side-chain double bond at positions 24 and 25, introducing hydroxy groups to form mogrol (C₃₀H₅₂O₄) . This transformation is essential for the subsequent glycosylation reactions that produce mogrosides, which are known for their intense sweetness and commercial value as natural sweeteners .
Enzymes Involved in Cucurbitadienol Metabolism
Cucurbitadienol Synthase
Cucurbitadienol synthase (CS) is the first committed enzyme in the cucurbitadienol biosynthetic pathway. Research has identified several variants of this enzyme with differing catalytic efficiencies . A study on Siraitia grosvenorii identified four wild-type cucurbitadienol synthase protein variants (50R573L, 50C573L, 50R573Q, and 50C573Q) based on two missense mutation sites .
Table 2: Comparison of Different Cucurbitadienol Synthase Variants
| Variant | Specific Activity (nmol min⁻¹ mg⁻¹) | Cucurbitadienol Yield (mg/g yeast cells) |
|---|---|---|
| 50R573L | 10.24 | 0.365 |
| 50C573L | Not specified | 0.300 |
| 50R573Q | Not specified | 0.015 |
| 50C573Q | Not specified | 0.022 |
| 50K573L (mutant) | 33% enhancement compared to 50R573L | Not specified |
The variant 50R573L demonstrated the highest enzymatic activity, and a site-directed mutant (50K573L) showed a 33% enhancement in catalytic efficiency compared to the wild-type enzyme . These findings highlight the potential for enzyme engineering to improve cucurbitadienol production.
CYP87D18 and Oxidative Modifications
CYP87D18, a multifunctional cytochrome P450 enzyme, catalyzes the oxidation of cucurbitadienol at C-11 to produce 11-oxo cucurbitadienol and 11-hydroxy cucurbitadienol . This enzyme plays a crucial role in the mogrosides biosynthetic pathway.
In vitro enzymatic activity assays have confirmed the specific role of CYP87D18 in C-11 oxidation of cucurbitadienol . When co-expressed with cucurbitadienol synthase in yeast, CYP87D18 facilitates the production of multiple oxidized derivatives, including 11-oxo-24,25-epoxy cucurbitadienol . These findings suggest that CYP87D18 functions as a multifunctional cucurbitadienol oxidase in the mogrosides pathway.
Natural Occurrence and Variation
Cucurbitadienol has been reported in various plant species, including Toxicodendron sylvestre and Siraitia grosvenorii . The content of cucurbitadienol varies significantly among different varieties of S. grosvenorii, as shown in Table 3.
Table 3: Cucurbitadienol Content in Different Siraitia grosvenorii Varieties
| Variety | Cucurbitadienol Content (mg/g) |
|---|---|
| C2 | 1.80 |
| C3 | 1.01 |
| E2 | 0.62 |
| E1 | 0.48 |
| Range across all varieties | 0.17 - 1.80 |
| Mean content | 0.50 |
This variability in cucurbitadienol content (coefficient of variation: 86.03%) is higher than the variation observed for downstream products like mogroside V (CV: 21.12%) . This suggests that the accumulation of cucurbitadienol is a dynamic process influenced by both enzyme activity and downstream metabolism.
Biotechnological Production
Metabolic Engineering Approaches
Recent advances in metabolic engineering have enabled more efficient production of cucurbitadienol in microbial hosts, particularly Saccharomyces cerevisiae . A multimodular strategy has been developed to enhance cucurbitadienol synthesis:
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Implementing an N-degron tag to direct metabolic flux toward cucurbitadienol synthesis without compromising cell growth
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Employing enzyme engineering strategies to improve the utilization efficiency of intermediate metabolites
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Introducing the transcription factor UPC2-1 to upregulate the expression of ERG genes in the pre-squalene pathway
This integrated approach has led to significant improvements in cucurbitadienol production, with titers reaching 6.1 g/L in a 5 L bioreactor, representing the highest reported yield to date .
Production Systems and Optimization
Various production systems have been developed for cucurbitadienol synthesis, including yeast fermentation and plant expression systems.
Table 4: Production of Cucurbitadienol in Different Systems
Optimization of fermentation conditions, including the elimination of nitrogen supplementation, has been crucial for achieving high-level production of cucurbitadienol . These developments provide a solid foundation for the industrial-scale production of cucurbitadienol and its derivatives.
Biological Activities and Applications
Pharmacological Properties
Cucurbitadienol exhibits several notable biological activities, including:
As a precursor to biologically active compounds like cucurbitacins and mogrosides, cucurbitadienol indirectly contributes to a wide range of pharmacological effects. Cucurbitacins, derived from cucurbitadienol, are known for their cytotoxic, hepatoprotective, and anti-inflammatory properties .
Current Research and Future Directions
Enzyme Engineering
Recent research has focused on understanding the structure-function relationships of cucurbitadienol synthase and related enzymes. Site-directed mutagenesis studies have identified key active site residues that influence the cyclization ability of these enzymes . For example, three key amino acid residues of the cucurbitadienol synthase HcOSC6 (E246, M261, and D490) have been identified as playing prominent roles in controlling cyclization ability .
These findings provide valuable insights for enzyme engineering efforts aimed at improving cucurbitadienol production and potentially modifying the structure of the resulting products.
Pathway Optimization
Ongoing research aims to further optimize the biosynthetic pathway for cucurbitadienol and its derivatives. This includes efforts to identify and characterize additional enzymes involved in the pathway, develop more efficient expression systems, and improve downstream processing methods .
The high-level production of cucurbitadienol in engineered microbes represents a significant step toward the sustainable production of valuable triterpenoids. Future work in this area may focus on scaling up production, reducing costs, and expanding the range of cucurbitadienol derivatives that can be produced through biosynthetic approaches.
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